Gap19 (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

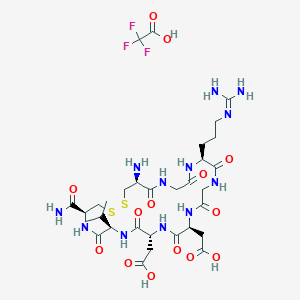

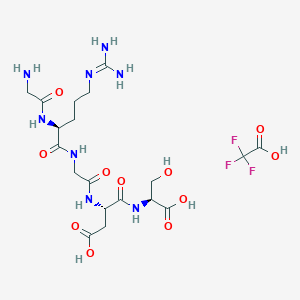

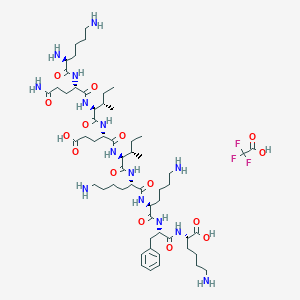

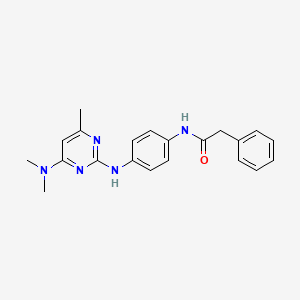

Gap19 (TFA) is a useful research compound. Its molecular formula is C57H97F3N14O15 and its molecular weight is 1275.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Gap19 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gap19 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gap19 as a Neuroprotective Agent

Gap19, a selective Connexin 43 (Cx43) hemichannel inhibitor, demonstrates neuroprotective effects in cerebral ischemia/reperfusion (I/R) injury. By targeting the TLR4 signaling pathway, Gap19 significantly improves neurological outcomes and reduces infarct volume in cerebral ischemia models. It also attenuates white matter damage and suppresses the expression of Cx43, TLR4, and related inflammatory cytokines, indicating its potential in mitigating brain injury following stroke (Chen et al., 2018).

Mechanism of Action and Pathway Involvement

Gap19's protective role extends to inhibiting the activation of the JAK2/STAT3 pathway, a crucial signaling route involved in ischemic brain damage. By specifically blocking Cx43 hemichannels, Gap19 not only reduces neuronal cell damage and neurological deficits but also exhibits anti-apoptotic properties. This is evidenced by its ability to modulate levels of crucial proteins like cleaved caspase-3, Bax, and Bcl-2, further showcasing its potential in stroke therapy (Chen et al., 2019).

Gap19 in Liver Fibrosis and Inflammation

Therapeutic Potential in Liver Fibrosis

Gap19, also known as TAT-Gap19, has been investigated for its therapeutic potential in treating liver fibrosis. The inhibitor's ability to modulate connexin-based communication is pivotal in resolving liver fibrosis. By inhibiting connexin43-based hemichannels and gap junctions, Gap19 decreases liver fibrosis, suggesting a role for connexin-based signaling in chronic liver disease treatment (Yanguas et al., 2018).

Impact on Hypoxic Injury and Inflammation

Gap19, particularly in its conjugated form with Xentry (Xentry-Gap19), has been studied for its efficacy in blocking pathological Cx43 hemichannel opening during hypoxic injury. This ability to inhibit hemichannel opening without affecting normal gap junction communication highlights its potential as a treatment for hypoxic and inflammatory diseases. The increased uptake of Xentry-Gap19 during hypoxic conditions, leading to higher inhibition of ATP release and greater cell survival, further underlines its therapeutic promise (Coutinho et al., 2020).

Role in Intracerebral Hemorrhage and Astroglial Function

Anti-inflammatory Effects and Astroglial Regulation

Gap19's role extends to intracerebral hemorrhage (ICH) injury, where it suppresses abnormal excessive opening of Cx43 hemichannels on reactive astrocytes, thus mitigating inflammatory responses and cell death. The treatment with Gap19 post-ICH injury significantly alleviates hematoma volume and neurological deficits. Intriguingly, Gap19 not only reduces the inflammatory cytokine levels but also regulates astrocytic network homeostasis by modulating Cx43 transcription and promoting YAP nuclear translocation, indicating its multifaceted therapeutic effects in CNS pathologies (Yu et al., 2020).

properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N14O13.C2HF3O2/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59;3-2(4,5)1(6)7/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82);(H,6,7)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIXVFFLYALTSN-TWIANDLUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H97F3N14O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gap19 (TFA) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)

![[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate](/img/structure/B8107649.png)

![[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B8107663.png)